N1-(2,4-difluorophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide

Description

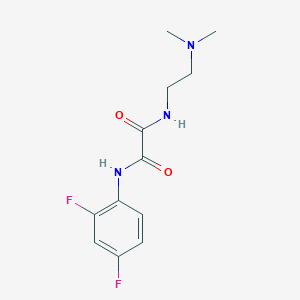

N1-(2,4-Difluorophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide is an oxalamide derivative characterized by a 2,4-difluorophenyl group at the N1 position and a 2-(dimethylamino)ethyl moiety at the N2 position.

Properties

IUPAC Name |

N'-(2,4-difluorophenyl)-N-[2-(dimethylamino)ethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F2N3O2/c1-17(2)6-5-15-11(18)12(19)16-10-4-3-8(13)7-9(10)14/h3-4,7H,5-6H2,1-2H3,(H,15,18)(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHGWEUPMABOSPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)C(=O)NC1=C(C=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,4-difluorophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide typically involves the reaction of 2,4-difluoroaniline with oxalyl chloride to form an intermediate, which is then reacted with N,N-dimethylethylenediamine. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and solvents like dichloromethane or tetrahydrofuran. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N1-(2,4-difluorophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

N1-(2,4-difluorophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It may be used in the production of advanced materials, such as polymers with unique properties.

Mechanism of Action

The mechanism of action of N1-(2,4-difluorophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide involves its interaction with molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity through hydrophobic interactions, while the dimethylaminoethyl group may participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Oxalamides

Structural and Functional Comparisons

The oxalamide scaffold allows for diverse substitutions, leading to variations in electronic properties, solubility, and biological activity. Below is a comparative analysis with key analogs:

Table 1: Comparative Overview of Oxalamide Derivatives

Key Structural and Functional Insights

The 2-(dimethylamino)ethyl moiety may improve water solubility due to its basic tertiary amine, contrasting with S336’s pyridin-2-yl group, which contributes aromaticity and moderate polarity .

The target compound’s fluorine substituents may further delay oxidative metabolism, though experimental data are lacking.

Safety and Regulatory Status: S336 has a well-established safety profile with a NOEL of 100 mg/kg bw/day, granting it regulatory approval in Europe and the USA . In contrast, the safety of the target compound remains uncharacterized, highlighting a critical research gap.

Biological Activity

N1-(2,4-difluorophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide is a synthetic organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₆H₁₇F₂N₃O₂

- Molecular Weight : 353.4 g/mol

- CAS Number : 946375-09-3

The compound features a difluorophenyl group and a dimethylaminoethyl moiety linked to an oxalamide backbone, which may influence its biological interactions and pharmacological properties .

Synthesis

The synthesis of this compound typically involves:

- Formation of the Oxalamide Core : Reacting oxalyl chloride with the appropriate amine.

- Introduction of the Difluorophenyl Group : Using nucleophilic substitution reactions.

- Attachment of the Dimethylamino Group : Through alkylation reactions.

These steps are often conducted under controlled conditions to optimize yield and purity, utilizing solvents like dichloromethane or tetrahydrofuran.

The biological activity of this compound is hypothesized to involve:

- Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity.

- Binding Affinity : The difluorophenyl group enhances hydrophobic interactions, while the dimethylamino group can participate in hydrogen bonding or electrostatic interactions .

Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. For instance, studies have shown that phenyl-N,N-dimethylamino groups contribute to antioxidant activity by scavenging free radicals without exhibiting cytotoxic effects on cell lines such as H9c2 cardiomyoblasts .

Case Studies and Experimental Data

-

Antioxidant Potency : Compounds bearing the phenyl-N,N-dimethylamino group were tested for their ability to scavenge free radicals using assays such as DPPH and ABTS. Results indicated promising antioxidant activity without cytotoxicity at certain concentrations (20 µM) .

Compound DPPH Scavenging Activity (%) Cytotoxicity (MTT Assay) 6a 85 No cytotoxicity 6c 78 No cytotoxicity 6e 82 No cytotoxicity - Oxidative Transformation Studies : The oxidative metabolism of similar compounds was investigated using Fenton reaction models, revealing potential metabolites that could further elucidate the compound's biological effects .

Q & A

Q. Critical Parameters :

- Temperature control (0–80°C) to avoid side reactions.

- Solvent choice (DCM, ethanol) to optimize solubility .

- Inert atmosphere (N₂/Ar) to prevent oxidation .

Basic: How is the molecular structure of this compound characterized?

Methodological Answer:

Structural confirmation relies on spectroscopic and analytical techniques:

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms substituent positions (e.g., dimethylamino group at δ 2.2–2.5 ppm) .

- IR Spectroscopy : Peaks at 1650–1700 cm⁻¹ confirm amide C=O bonds .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₁₂H₁₄F₂N₃O₂) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing (if single crystals are obtained) .

Advanced: What strategies optimize this compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

Optimization involves:

- Structure-Activity Relationship (SAR) Studies : Modifying substituents (e.g., fluorophenyl vs. methoxyphenyl) to enhance binding affinity .

- Molecular Docking : Computational models predict interactions with target proteins (e.g., kinase domains) .

- Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify dissociation constants (Kd) .

Example : Replacing a methyl group with dimethylaminoethyl improves solubility and target engagement .

Advanced: How can researchers resolve contradictions in reported biological activities of oxalamide derivatives?

Methodological Answer:

Discrepancies arise from variations in:

- Experimental Conditions : pH, temperature, or assay type (e.g., cell-free vs. cell-based) .

- Structural Analogs : Subtle changes (e.g., fluorine position) alter pharmacokinetics .

- Data Normalization : Use internal controls (e.g., reference inhibitors) to standardize results .

Case Study : A 10-fold difference in IC₅₀ values between studies was traced to differing buffer compositions .

Basic: What physicochemical properties are essential for formulating this compound in biological assays?

Methodological Answer:

Key properties include:

- Solubility : Tested in DMSO/PBS mixtures; poor aqueous solubility may require solubilizing agents .

- Stability : Assess degradation under pH 3–10 and 25–37°C via HPLC .

- Lipophilicity (logP) : Calculated as ~2.5 (moderate), influencing membrane permeability .

Q. Table 1: Physicochemical Profile

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | ~309.26 g/mol | |

| Melting Point | 150–155°C (DSC) | |

| LogP | 2.5 (Calculated) | |

| Solubility (PBS) | 0.1 mg/mL (25°C) |

Advanced: What mechanistic insights explain this compound’s inhibitory effects on specific enzymes?

Methodological Answer:

Mechanistic studies utilize:

- Enzyme Kinetics : Michaelis-Menten analysis to determine inhibition type (competitive/non-competitive) .

- Mutagenesis : Identify critical amino acids in the enzyme’s active site .

- Metabolite Profiling : LC-MS tracks downstream metabolic changes post-inhibition .

Example : The compound’s oxalamide group hydrogen-bonds with catalytic residues (e.g., serine hydrolases), disrupting substrate binding .

Basic: How is purity validated post-synthesis, and what impurities are common?

Methodological Answer:

- HPLC : Purity >95% confirmed using a C18 column (UV detection at 254 nm) .

- TLC : Monitors reaction progress (Rf = 0.3 in ethyl acetate/hexane) .

- Common Impurities : Unreacted amines or byproducts from incomplete coupling (resolved via recrystallization) .

Advanced: What in silico tools predict this compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile?

Methodological Answer:

- SwissADME : Predicts bioavailability (e.g., 70% intestinal absorption) .

- ProTox-II : Estimates toxicity endpoints (e.g., LD₅₀ = 300 mg/kg in rodents) .

- CYP450 Inhibition : Molecular dynamics simulations assess metabolism by liver enzymes .

Q. Table 2: Predicted ADMET Properties

| Parameter | Prediction | Tool |

|---|---|---|

| Bioavailability | 70% (High) | SwissADME |

| Blood-Brain Barrier | Low permeability | ProTox-II |

| hERG Inhibition | Low risk | SwissADME |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.